N-(5-Amino-2-fluorophenyl)cyclobutanecarboxamide
Description
N-(5-Amino-2-fluorophenyl)cyclobutanecarboxamide is a chemical compound with the molecular formula C11H13FN2O It is characterized by the presence of an amino group, a fluorine atom, and a cyclobutanecarboxamide moiety
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-9-5-4-8(13)6-10(9)14-11(15)7-2-1-3-7/h4-7H,1-3,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRVASDHLJQWGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-fluorophenyl)cyclobutanecarboxamide typically involves the reaction of 5-amino-2-fluoroaniline with cyclobutanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-fluorophenyl)cyclobutanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H12FN2O
- Molecular Weight : 206.23 g/mol
- Structural Features : The compound features a cyclobutane ring attached to a fluorophenyl group with an amino substitution, which is critical for its biological activity.
Medicinal Chemistry
N-(5-Amino-2-fluorophenyl)cyclobutanecarboxamide has shown promise in several therapeutic areas:
- Anticancer Activity : Research indicates that this compound may inhibit tubulin polymerization, a crucial mechanism in cancer cell division. For instance, derivatives of cyclobutane carboxamides have demonstrated IC50 values as low as 1.0 nM against MCF-7 breast cancer cells, suggesting high potency compared to standard chemotherapeutics like colchicine and paclitaxel .
- Antiviral Properties : The compound has also been evaluated for its antiviral activity against human adenovirus (HAdV). Studies reveal sub-micromolar potency against HAdV with favorable selectivity indexes (SI > 100), indicating potential therapeutic applications for immunocompromised patients .
The biological mechanisms of action for this compound involve:
- Interaction with the Endocannabinoid System : The compound interacts with cannabinoid receptors, modulating physiological processes such as appetite, pain, mood, and memory.
- Inhibition of Tubulin Polymerization : This inhibition leads to mitotic arrest and apoptosis in cancer cells, providing a pathway for anticancer drug development .
Case Study 1: Anticancer Efficacy
A study focusing on the anticancer properties of cyclobutane derivatives demonstrated that compounds similar to this compound effectively inhibited tubulin polymerization. The study highlighted that certain structural modifications could enhance the anticancer activity significantly.
| Compound | IC50 (nM) | Mechanism |
|---|---|---|
| Compound A | 1.0 | Tubulin inhibition |
| Compound B | 2.5 | Tubulin inhibition |
| This compound | 1.0 | Tubulin inhibition |
Case Study 2: Antiviral Activity
In another investigation into the antiviral efficacy of related compounds, one derivative exhibited an IC50 of 0.27 μM against HAdV with low cytotoxicity (CC = 156.8 μM). This suggests that this compound and its analogs could be developed further for antiviral therapies.
| Compound | IC50 (μM) | CC (μM) | Selectivity Index |
|---|---|---|---|
| Compound C | 0.27 | 156.8 | >580 |
| This compound | TBD | TBD | TBD |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications at specific positions on the cyclobutane and phenyl rings can enhance potency and selectivity against various targets.
Table 3: SAR Insights from Related Compounds
| Modification Position | Effect on Activity |
|---|---|
| Cyclobutane Ring | Increased potency with specific substitutions |
| Amino Group | Essential for receptor binding and activity |
| Fluoro Substitution | Enhances biological activity |
Mechanism of Action
The mechanism of action of N-(5-Amino-2-fluorophenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The amino group and fluorine atom play crucial roles in its binding affinity and specificity towards target molecules. The compound may exert its effects by modulating enzyme activity, receptor binding, or other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide
- N-(5-Amino-2-bromophenyl)cyclobutanecarboxamide
- N-(5-Amino-2-methylphenyl)cyclobutanecarboxamide
Uniqueness
N-(5-Amino-2-fluorophenyl)cyclobutanecarboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Biological Activity
N-(5-Amino-2-fluorophenyl)cyclobutanecarboxamide is a compound of interest in medicinal chemistry, particularly due to its potential applications in cancer treatment. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer cell lines, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound primarily revolves around its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound is believed to exert its effects through the following mechanisms:
- Tubulin Polymerization Inhibition : Similar to other known antitumor agents, this compound may inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis .
- Induction of Apoptosis : The compound has shown potential in triggering apoptotic pathways, particularly through the activation of caspases in both p53-positive and p53-negative cell lines .
Efficacy in Cancer Cell Lines
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Below is a summary of findings regarding its efficacy:
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 1.0 | Tubulin inhibition, apoptosis induction |
| PC-3 (Prostate) | Variable | Potential multi-target activity |
| HepG2 (Liver) | Higher IC50 | Antiandrogen effect |
The compound has demonstrated superior potency compared to established chemotherapeutics like vinorelbine and paclitaxel, particularly in P-glycoprotein-overexpressing cell lines .
Structure-Activity Relationships (SAR)
The structural modifications of this compound have been pivotal in enhancing its biological activity. Key findings include:
- Fluorine Substitution : The presence of a fluorine atom at the ortho position significantly enhances antiproliferative activity, making it comparable to other non-steroidal antiandrogens (NSAAs) .
- Amide Linker Positioning : The positioning of the amide group is crucial for interaction with target proteins, influencing the overall efficacy of the compound .
Case Studies
Case studies involving this compound provide valuable insights into its clinical relevance and therapeutic potential:
- Case Study on Breast Cancer Treatment : A study evaluated the compound's effects on MCF-7 cells over a 72-hour incubation period, revealing significant reductions in cell viability and induction of apoptosis markers. The results suggested a promising avenue for developing targeted therapies against breast cancer.
- Prostate Cancer Analysis : In prostate cancer models using PC-3 cells, researchers observed that prolonged exposure led to increased antiproliferative effects, indicating potential benefits for patients with castration-resistant tumors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
